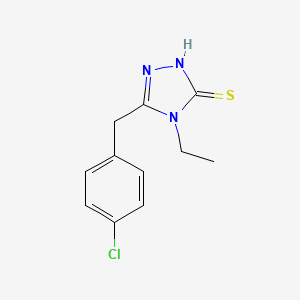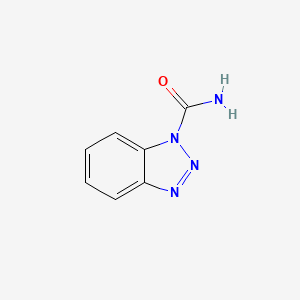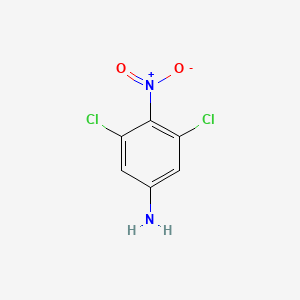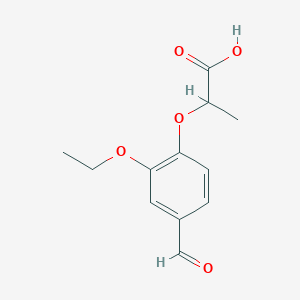
(2S,5S)-2,5-dimethylpyrrolidine
Descripción general
Descripción
(2S,5S)-2,5-dimethylpyrrolidine is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique stereochemistry and potential applications. This compound is commonly known as L-pipecolic acid and is widely used in the synthesis of various drugs, natural products, and biologically active molecules.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
(2S,5S)-2,5-dimethylpyrrolidine has been utilized in asymmetric synthesis. A study by Zwaagstra et al. (1993) developed a new synthetic route to (2S,5S)-dimethylpyrrolidine, which can also be applied to the synthesis of its enantiomer. This synthesis starts from a mixture of isomers of 2,5-hexanediol and results in the enantiomerically pure pyrrolidine, indicating its potential in stereoselective organic synthesis (Zwaagstra, Meetsma, & Feringa, 1993).
Reductive Amination
Boga et al. (1994) explored the reductive amination of 2,5-hexanedione and 2,6-heptanedione, leading to the formation of 2,5-dimethylpyrrolidines with variable diastereoselectivity. This highlights the role of (2S,5S)-2,5-dimethylpyrrolidine in the synthesis of different pyrrolidine derivatives, which is significant for developing various organic compounds (Boga, Manescalchi, & Savoia, 1994).
Catalytic Applications
Melchiorre and Jørgensen (2003) reported that chiral amines, including (2S,5S)-2,5-dimethylpyrrolidine, can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This research indicates the potential of (2S,5S)-2,5-dimethylpyrrolidine as a catalyst in organic reactions to produce optically active compounds (Melchiorre & Jørgensen, 2003).
Biotransformations
In 2012, Chen et al. discussed the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including (2S,5S)-pyrrolidine-2,5-dicarboxamide. Their work illustrates the application of (2S,5S)-2,5-dimethylpyrrolidine in biotransformations, particularly in the kinetic resolution of racemic compounds, demonstrating its importance in producing enantiomerically pure substances (Chen, Gao, Wang, Zhao, & Wang, 2012).
Propiedades
IUPAC Name |
(2S,5S)-2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2,5-dimethylpyrrolidine | |
CAS RN |
117968-50-0 | |
| Record name | 2,5-Dimethylpyrrolidine, (2S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117968500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLPYRROLIDINE, (2S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0N1U8C403 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




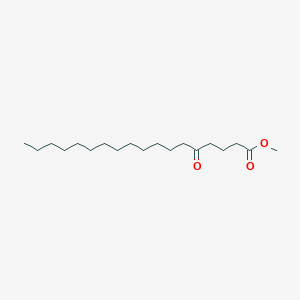
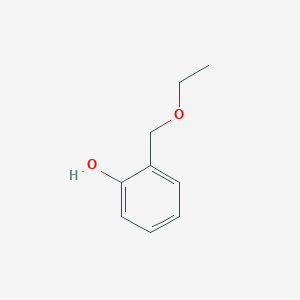
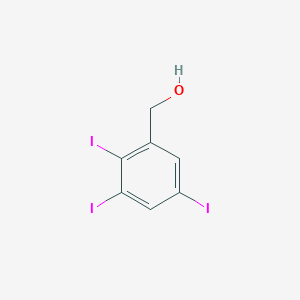
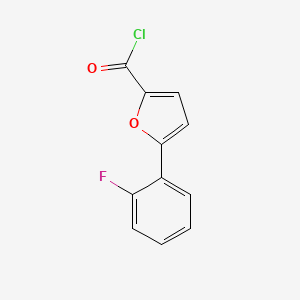
![endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1609089.png)
